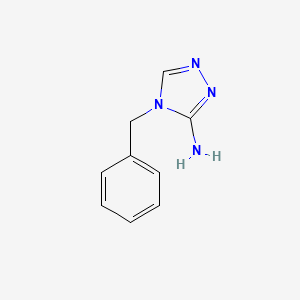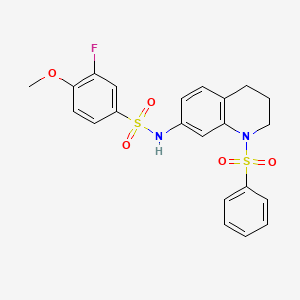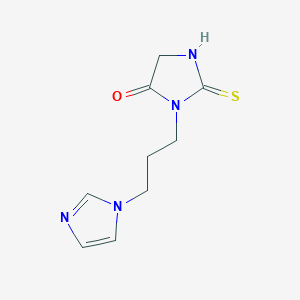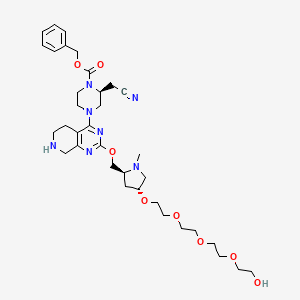![molecular formula C26H30N6O3S B3005091 4-benzyl-1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111197-45-5](/img/structure/B3005091.png)
4-benzyl-1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of the [1,2,4]triazolo[4,3-a]quinazoline class, which has been the subject of research due to its potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, it is related to the compounds studied within these papers, which are also derivatives of [1,2,4]triazolo[4,3-a]quinazoline. These compounds have been investigated for their H1-antihistaminic activity and as potential antibacterial and antioxidant agents .
Synthesis Analysis
The synthesis of related compounds involves the cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one with various one-carbon donors . The starting material for these compounds is synthesized from benzylamine through a novel route. Although the specific synthesis route for the compound is not detailed, it likely follows a similar cyclization process with the addition of a tert-butylamino-oxoethylthio group to the core structure.
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]quinazoline derivatives is characterized by the presence of a triazoloquinazoline core, which is a fused heterocyclic system. The compounds' structures are confirmed using techniques such as FT-IR, MS, and 1H NMR spectra . The specific compound would also contain a benzyl group, an isopropyl group, and a tert-butylamino-oxoethylthio moiety attached to the core structure.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include cyclization and condensation reactions. The compounds are designed to interact with biological targets, such as the oxido-reductase enzyme and DNA gyrase enzyme, as indicated by docking studies . The specific compound would likely undergo similar reactions during its synthesis and may also be designed to interact with specific biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of the [1,2,4]triazolo[4,3-a]quinazoline derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and biological activity. The compounds in the studies showed significant in vivo H1-antihistaminic activity and in vitro antioxidant and antibacterial activity . The specific compound's properties would depend on the nature of its substituents and how they influence the compound's overall pharmacokinetic and pharmacodynamic profile.
Relevant Case Studies
The papers provided do not detail specific case studies but do mention the evaluation of the synthesized compounds for their biological activities. Compound II from the first paper showed promising H1-antihistaminic activity with less sedation compared to chlorpheniramine maleate . In the second paper, compounds 7a and 7d were found to be the most active as antioxidant agents, and compounds 7a, 7d, and 7f were the most active as antibacterial agents . These findings suggest that structural modifications of the [1,2,4]triazolo[4,3-a]quinazoline derivatives can lead to compounds with desirable pharmacological profiles.
将来の方向性
Given the potential biological activities of similar triazoloquinazoline derivatives , this compound could be a subject of future research in medicinal chemistry. Studies could be conducted to determine its biological targets and mechanisms of action, as well as its pharmacokinetic properties. Additionally, its synthesis process could be optimized, and its physical and chemical properties could be fully characterized.
作用機序
Target of Action
It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its biological activity.
Mode of Action
The triazole ring, a key component of this compound, can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding with the target enzyme , potentially altering the enzyme’s function and leading to changes in the cell.
Biochemical Pathways
Triazole compounds are known to show versatile biological activities . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
Triazoles are known for their chemical and biological stability , which could potentially impact the compound’s bioavailability.
Result of Action
Given the compound’s potential interaction with various enzymes and receptors , it is likely that it induces a range of molecular and cellular changes.
特性
IUPAC Name |
4-benzyl-1-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3S/c1-16(2)27-22(34)18-11-12-19-20(13-18)32-24(31(23(19)35)14-17-9-7-6-8-10-17)29-30-25(32)36-15-21(33)28-26(3,4)5/h6-13,16H,14-15H2,1-5H3,(H,27,34)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNGPAFVTYPRNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC(=O)NC(C)(C)C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3005010.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3005013.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3005014.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B3005017.png)

![2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B3005020.png)


![4-tert-butyl-N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]benzamide](/img/structure/B3005024.png)


![2-[(4-Fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3005030.png)
![5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol](/img/structure/B3005031.png)